5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole
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Overview
Description
5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a butyl-substituted phenyl compound, followed by a series of reactions to introduce the benzodioxole moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Shares the benzodioxole ring but differs in the side chain structure.
4-Phenyl-2-butanol: Similar in having a phenyl group but lacks the benzodioxole ring.
Uniqueness
5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62567-60-6 |
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Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[1-(4-butan-2-ylphenyl)-2-nitrobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H25NO4/c1-4-14(3)15-6-8-16(9-7-15)21(18(5-2)22(23)24)17-10-11-19-20(12-17)26-13-25-19/h6-12,14,18,21H,4-5,13H2,1-3H3 |
InChI Key |
YDSMPNPBNAXRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCO3)C(CC)[N+](=O)[O-] |
Origin of Product |
United States |
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